molecular formula C16H26ClN3O3S B13553594 N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride

Cat. No.: B13553594
M. Wt: 375.9 g/mol
InChI Key: LMWIOPWBPMTYGG-UHFFFAOYSA-N
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Description

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride is a complex organic compound with a unique structure. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazolidine ring, along with other functional groups, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), share some structural similarities.

    Imidazole Derivatives: Imidazole-containing compounds, like histidine, also exhibit similar chemical properties.

Uniqueness

What sets N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride apart is its specific combination of functional groups and the presence of the thiazolidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H26ClN3O3S

Molecular Weight

375.9 g/mol

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C16H25N3O3S.ClH/c1-11(2)12-4-6-13(7-5-12)14(17)10-18-16(20)15-8-9-19(3)23(15,21)22;/h4-7,11,14-15H,8-10,17H2,1-3H3,(H,18,20);1H

InChI Key

LMWIOPWBPMTYGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCN(S2(=O)=O)C)N.Cl

Origin of Product

United States

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